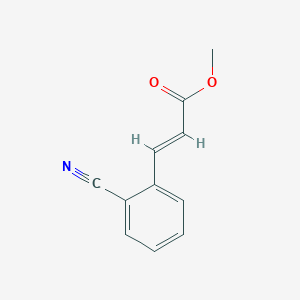

(E)-2-Cyanocinnamic acid methyl ester

Description

Contextualization within the Broader Class of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a broad class of organic compounds that are naturally occurring in various plants, fruits, and vegetables. jocpr.comresearchgate.net They are key intermediates in the biosynthesis of many natural products. jocpr.com The fundamental structure of cinnamic acid consists of a phenyl group attached to an acrylic acid moiety. nih.gov This basic framework allows for numerous substitutions on the phenyl ring, the acrylic acid's double bond, or the carboxylic acid group, leading to a vast array of derivatives with diverse chemical and biological properties. nih.gov

These derivatives have been extensively studied for a variety of applications, including their roles as antioxidants, antimicrobials, anti-inflammatory agents, and in the development of anticancer agents. researchgate.netnih.goveurekaselect.com The versatility of the cinnamic acid scaffold makes it a privileged structure in medicinal chemistry and materials science. (E)-2-Cyanocinnamic acid methyl ester is a specific, synthetically produced member of this family, where the hydrogen at the alpha-position of the acrylic acid is replaced by a cyano group, and the carboxylic acid is esterified with a methyl group.

Significance of α-Cyanocinnamic Acid Esters in Organic Chemistry

The introduction of a cyano group at the α-position of cinnamic acid esters imparts unique reactivity to these molecules. The cyano group is a potent electron-withdrawing group, which makes the β-carbon of the α,β-unsaturated system more electrophilic and susceptible to nucleophilic attack in Michael additions. This feature is pivotal in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Furthermore, the acrylonitrile (B1666552) fragment within α-cyanocinnamic acid esters is a key component in the design of various biologically active compounds. researchgate.net The extended conjugated system in these molecules is often associated with their activity. researchgate.net The synthesis of α-cyanocinnamic acid esters and their derivatives is often achieved through Knoevenagel condensation, reacting an aromatic aldehyde with a cyanoacetate (B8463686) ester. researchgate.netgoogle.com These esters serve as versatile building blocks for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Overview of Current Research Landscape Pertaining to this compound

Current research on this compound and related α-cyanocinnamic acid derivatives is multifaceted. A significant area of investigation involves their use as intermediates in the synthesis of novel therapeutic agents. For instance, derivatives of 2-cyanocinnamic acid have been explored for their potential as anticancer agents. researchgate.netresearchgate.net Studies have shown that modifications of the basic α-cyanocinnamic acid structure can lead to compounds with significant cell proliferation inhibition properties. nih.gov

The compound also serves as a model substrate in the development of new synthetic methodologies. Its well-defined structure and reactivity allow researchers to test the efficacy of new catalysts and reaction conditions for important transformations like asymmetric hydrogenation. rsc.org The unique electronic properties conferred by the cyano group make it a subject of interest in computational and mechanistic studies to understand reaction pathways and predict reactivity.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| CAS Number | 3695-84-9 |

| IUPAC Name | Methyl (2E)-2-cyano-3-phenylprop-2-enoate |

A comparative look at this compound and a related, simpler derivative, Methyl cinnamate (B1238496), highlights the influence of the α-cyano group.

| Property | This compound | Methyl Cinnamate |

| Molecular Formula | C₁₁H₉NO₂ | C₁₀H₁₀O₂ |

| Functional Groups | Cyano, ester, α,β-unsaturated system | Ester, α,β-unsaturated system |

| Reactivity | Increased electrophilicity at the β-carbon due to the cyano group. | Moderate reactivity typical of α,β-unsaturated esters. |

| Primary Applications | Synthetic intermediate for pharmaceuticals and complex molecules. | Flavoring agent, fragrance component. wikipedia.org |

Recent research findings involving α-cyanocinnamic acid derivatives are summarized below.

| Research Area | Key Findings |

| Anticancer Agents | Silyl (B83357) derivatives of cyanocinnamic acid have shown enhanced cancer cell proliferation inhibition compared to parent compounds. researchgate.netnih.gov |

| Organic Synthesis | α-Cyanocinnamic acid esters are valuable intermediates in Knoevenagel condensation and for the synthesis of various heterocyclic compounds. researchgate.net |

| Catalysis | Used as a substrate in studies of asymmetric hydrogenation to develop and test new catalytic systems. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-4-2-3-5-10(9)8-12/h2-7H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAPYNQXOSADHV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for E 2 Cyanocinnamic Acid Methyl Ester

Classical and Contemporary Approaches to Ester Synthesis

The synthesis of (E)-2-Cyanocinnamic acid methyl ester can be approached through established esterification methods and powerful carbon-carbon bond-forming reactions. These techniques provide the foundational routes to the target molecule.

Direct Esterification Techniques

Direct esterification of the parent carboxylic acid, (E)-2-Cyanocinnamic acid, represents a fundamental approach to obtaining the methyl ester. Two widely utilized methods in organic synthesis are the Fischer and Steglich esterifications.

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.orgnrochemistry.commasterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, this would involve reacting (E)-2-Cyanocinnamic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water that is formed as a byproduct. libretexts.orgmasterorganicchemistry.com

A milder alternative for substrates that may be sensitive to strong acidic conditions is the Steglich esterification . wikipedia.orgsynarchive.comorganic-chemistry.org This method utilizes a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov The reaction proceeds under neutral and mild conditions, often at room temperature. wikipedia.orgnih.gov A greener version of the Steglich esterification has been developed for (E)-cinnamic acid derivatives using acetonitrile (B52724) as a solvent and EDC as the coupling agent, achieving good yields in a short reaction time. nih.gov This approach could be applicable for the synthesis of this compound. nih.gov

| Esterification Method | Reagents | General Conditions | Key Features |

| Fischer Esterification | Carboxylic acid, Alcohol, Strong acid catalyst (e.g., H₂SO₄) | Heating, often with excess alcohol | Reversible reaction; simple reagents. libretexts.orgnrochemistry.commasterorganicchemistry.com |

| Steglich Esterification | Carboxylic acid, Alcohol, Coupling agent (e.g., DCC, EDC), Catalyst (e.g., DMAP) | Mild, often room temperature | Suitable for acid-sensitive substrates. wikipedia.orgorganic-chemistry.orgnih.gov |

Knoevenagel Condensation Routes to α-Cyanocinnamic Esters

The Knoevenagel condensation is a highly effective and widely employed method for the synthesis of α-cyanocinnamic esters, including the (E)-isomer of 2-Cyanocinnamic acid methyl ester. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as methyl cyanoacetate (B8463686), in the presence of a basic catalyst. wikipedia.orgalfa-chemistry.compurechemistry.org

The reaction between benzaldehyde (B42025) and methyl cyanoacetate is a direct route to this compound. The mechanism proceeds through three main steps: deprotonation of the active methylene compound to form an enolate, nucleophilic attack of the enolate on the carbonyl group of the aldehyde, and subsequent dehydration to form the α,β-unsaturated product. alfa-chemistry.compurechemistry.org

Various catalysts have been investigated to promote this condensation efficiently. Research has demonstrated that K₂NiP₂O₇ is an effective catalyst for the reaction of benzaldehyde and its derivatives with methyl cyanoacetate, leading to (E)-methyl-α-cyanocinnamate derivatives in high yields and short reaction times. researchgate.net The use of this catalyst allows for the easy isolation of pure crystalline products without contamination from side products or stereoisomers. researchgate.net Other catalytic systems, such as DABCO in the presence of a hydroxy ionic liquid, have also been shown to promote the Knoevenagel condensation smoothly, offering good to excellent yields. rsc.org

Below is a table summarizing the results of Knoevenagel condensation for the synthesis of (E)-methyl-α-cyanocinnamates using different benzaldehyde derivatives.

| Aldehyde | Catalyst | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | K₂NiP₂O₇ | 40 min | 71.65 | researchgate.net |

| 2-Chlorobenzaldehyde | K₂NiP₂O₇ | 40 min | 83.45 | researchgate.net |

| 2,4-Dichlorobenzaldehyde | K₂NiP₂O₇ | 40 min | 79.25 | researchgate.net |

Advanced Synthetic Transformations and Derivatization

Beyond the classical synthesis of the achiral ester, advanced methodologies allow for the stereoselective synthesis of this compound and its chiral analogs. These methods are crucial for accessing optically active compounds with specific biological activities.

Stereoselective Synthesis of this compound and its Chiral Analogs

Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. ethz.ch For derivatives of this compound, this involves the creation of one or more stereocenters with a high degree of control. This can be achieved through various strategies, including the use of chiral catalysts in asymmetric reactions. ethz.ch The ability to selectively synthesize either the (E)- or (Z)-isomer, as well as enantiomerically enriched chiral analogs, is of significant interest. nsf.gov

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins, such as α,β-unsaturated esters, to produce chiral saturated compounds. wiley-vch.de This method typically employs a transition metal catalyst, most commonly rhodium, complexed with a chiral phosphine (B1218219) ligand. wiley-vch.depnas.orgrsc.orgias.ac.in The chiral ligand creates an asymmetric environment around the metal center, which directs the hydrogenation to one face of the double bond, resulting in a high enantiomeric excess (ee) of one enantiomer. pnas.org

While direct asymmetric hydrogenation of this compound would saturate the double bond, this methodology is highly relevant for the synthesis of chiral analogs. For instance, the rhodium-catalyzed asymmetric hydrogenation of various α,β-unsaturated esters has been extensively studied, demonstrating the feasibility of producing α-chiral esters with excellent enantioselectivity. rug.nl The choice of chiral ligand, such as those from the BisP* and MiniPHOS families, is critical in achieving high levels of stereocontrol. pnas.org

The following table presents representative results for the asymmetric hydrogenation of related α,β-unsaturated carbonyl compounds, illustrating the effectiveness of this approach.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Exocyclic α,β-unsaturated lactone | Rh/ZhaoPhos | up to 99% | rsc.org |

| Dimethyl α-benzoyloxyethenephosphonate | Rh/t-Bu-MiniPHOS | up to 99% | pnas.org |

| α,β-Unsaturated ester-phosphonates | Rhodium/Chiral Phosphoramidites | excellent | rug.nl |

Enantioselective conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction that can be used to introduce a chiral center at the β-position of an α,β-unsaturated carbonyl compound. pageplace.de Organocatalysis has emerged as a particularly effective strategy for promoting these reactions with high enantioselectivity. pageplace.denih.gov

In the context of this compound, an enantioselective conjugate addition of a nucleophile would lead to a chiral derivative with a new stereocenter. Chiral organocatalysts, such as those derived from cinchona alkaloids or chiral bis(guanidino)iminophosphoranes, can activate the substrate and guide the incoming nucleophile to attack from a specific face, thereby controlling the stereochemical outcome. nih.govnih.gov

While specific examples of enantioselective conjugate additions to this compound are not prevalent in the reviewed literature, the methodology has been successfully applied to a wide range of similar Michael acceptors, such as enones and other α,β-unsaturated esters. nih.gov For example, the organocatalytic conjugate addition of malonates to β,β-disubstituted enones has been achieved with high enantioselectivity. nih.gov These established principles and catalyst systems provide a strong foundation for the development of enantioselective conjugate additions to this compound for the synthesis of its chiral analogs.

Chemical Modifications of the Ester and Cyano Functionalities

The ester and cyano groups of this compound are key functional handles that allow for a wide range of chemical modifications, leading to the synthesis of diverse derivatives. These transformations are pivotal for modulating the compound's chemical and physical properties.

The conversion of the methyl ester functionality of this compound into an amide is a fundamental strategy for derivative synthesis. The resulting amide bond (–C(O)–NR₂) is a common feature in many biologically active molecules and industrial compounds. The synthesis of amides from esters, known as aminolysis, is considered an environmentally friendly approach as the only byproduct is an alcohol, which can often be recycled.

Several methods have been developed for the direct amidation of esters. One highly efficient approach involves the use of alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃). This method facilitates the rapid and chemoselective conversion of various esters, including those with sensitive functional groups, into primary amides at room temperature without the need for a catalyst. For instance, methyl benzoate (B1203000) can be converted to benzamide (B126) in over 90% yield within minutes. This process is believed to proceed through a nucleophilic addition of the amidoborane to the ester's carbonyl group, followed by a proton transfer-induced elimination.

Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine. This two-step process often employs coupling reagents to activate the carboxylic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC∙HCl), are commonly used for this purpose. An optimized protocol for the amidation of cinnamic acid with p-anisidine (B42471) using EDC∙HCl as the sole coupling reagent in anhydrous THF at 60 °C has been reported to produce the corresponding amide in 93.1% yield.

These amidation strategies have been successfully applied to synthesize complex derivatives of 2-cyanocinnamic acid. For example, a series of (2E)-2-cyano-N-[5-(R-benzyl)-1,3-thiazol-2-yl]-3-(R¹-phenyl)prop-2-enamides were synthesized by reacting methylene-active cyanoacetylaminothiazoles with various substituted benzaldehydes. This reaction, a variation of the Knoevenagel condensation, directly constructs the substituted 2-cyanocinnamide framework.

Table 1: Examples of Amidation Reactions and Derivative Synthesis

| Starting Material | Reagent/Method | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Generic Ester (R-COOMe) | Sodium Amidoborane (NaNH₂BH₃) | Primary Amide (R-CONH₂) | Rapid, room temperature, catalyst-free, high yield. | |

| Cinnamic Acid | p-Anisidine, EDC∙HCl | N-Aryl Cinnamide | Optimized protocol yields 93.1%; water-soluble urea (B33335) byproduct. | |

| Cyanoacetylaminothiazoles + Substituted Benzaldehydes | Knoevenagel Condensation | Substituted (2E)-2-Cyano-N-thiazolyl-cinnamides | Direct synthesis of complex, biologically active amide derivatives. | |

| Hydroxycinnamic Acids | Amine, DCC | Phenol Amides | Facile amidation of non-protected phenols. |

Catalytic Systems in the Synthesis of this compound

Catalysis offers powerful and efficient pathways for the synthesis of this compound and its derivatives. Transition metal catalysts, organocatalysts, and enzymes have all been employed to facilitate key bond-forming reactions with high selectivity and yield.

Transition metal catalysis is instrumental in modern organic synthesis, including the formation and modification of cinnamic acid derivatives. Nickel-based catalysts have proven particularly effective for the direct amidation of esters. A notable system combines a nickel precursor, such as Ni(cod)₂, with an N-heterocyclic carbene (NHC) ligand, like 1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene (IPr). This catalytic duo facilitates the cross-coupling of methyl esters with a broad range of primary and secondary amines in the absence of an external base, affording amides in good yields. The proposed mechanism involves the oxidative addition of the catalyst into the ester's C–O bond.

Iron(III) chloride has also been identified as an inexpensive and readily available Lewis acid catalyst for direct amidation from esters under solvent-free conditions. Furthermore, palladium catalysts are widely used in cross-coupling reactions to construct the carbon skeleton of cinnamic esters. For instance, methyl cinnamate (B1238496) can be prepared by the coupling of alkenylboronic acids with O-methyl S-p-tolyl thiocarbonate, catalyzed by a Pd₂dba₃/Cu(I) system.

Table 2: Selected Transition Metal-Catalyzed Reactions for Ester Amidation and Synthesis

| Catalyst System | Reaction Type | Substrates | Key Conditions | Reference |

|---|---|---|---|---|

| Ni(cod)₂ / IPr (NHC ligand) | Direct Amidation | Methyl Esters + Amines | Toluene, 140 °C, base-free | |

| FeCl₃ | Direct Amidation | Esters + Amines | Solvent-free, 80 °C | |

| Pd₂dba₃ / CuTC / TFP | Cross-Coupling | Alkenylboronic Acid + Thioester | Forms C=C bond of cinnamate backbone | |

| [Rh(COD)₂]BF₄ / PPh₃ | Hydrogenation | α-Acetamido-cinnamic acid methyl ester derivative | H₂ (5 bar), MeOH |

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful alternative to metal-based catalysis. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that can activate substrates in unique ways. A key application of NHC catalysis in this context is the synthesis of esters from α,β-unsaturated aldehydes.

In this process, the NHC catalyst reacts with an α,β-unsaturated aldehyde (like cinnamaldehyde) to form a key reactive species known as the Breslow intermediate. This intermediate effectively reverses the normal reactivity of the aldehyde carbonyl carbon, a concept known as "umpolung". The intermediate can then react with an alcohol, leading to a redox esterification that produces the corresponding (E)-α,β-unsaturated ester. This method offers a metal-free and environmentally friendly route to cinnamate esters under mild conditions, with reported yields often exceeding 84%. The use of bulky NHC catalysts has been shown to be effective for a wide scope of aldehydes and alcohols.

Table 3: NHC-Catalyzed Synthesis of Unsaturated Esters

| Aldehyde Substrate | Alcohol Substrate | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Cinnamaldehyde | Benzyl Alcohol | Bulky NHC precursor + KHMDS | Benzyl Cinnamate | |

| α,β-Unsaturated Aldehydes | Various Alcohols | NHC Organocatalyst | (E)-α,β-Unsaturated Esters |

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis, offering a sustainable and efficient manufacturing approach. For derivatives of 2-cyanocinnamic acid methyl ester, ene-reductases from the flavin-dependent Old Yellow Enzyme (OYE) family are particularly relevant. These enzymes catalyze the highly stereoselective reduction of the activated carbon-carbon double bond in β-cyanoacrylate esters.

This biocatalytic reduction provides a green route to chiral β-cyano esters, which are valuable precursors for important pharmaceuticals such as the GABA analogue Pregabalin. The stereochemical outcome of the reduction can be precisely controlled. Researchers have demonstrated that by using either the pure (E)- or (Z)-isomer of the starting β-cyanoacrylate ester, it is possible to access either enantiomer of the final product in high enantiomeric purity. Furthermore, the conversion rates and stereoselectivities can be enhanced through enzyme engineering, for example by using mutant variants of the ene-reductase OPR1. The size of the ester group on the substrate has also been shown to influence the reaction's stereochemical course. This level of control makes chemoenzymatic reduction a powerful tool for asymmetric synthesis.

Table 4: Chemoenzymatic Reduction of β-Cyanoacrylate Esters

| Substrate | Enzyme | Product | Key Finding | Reference |

|---|---|---|---|---|

| (E)- or (Z)-β-Cyanoacrylate Esters | Ene-reductases (OYE family) | Chiral Saturated β-Cyano Esters | Substrate geometry ((E)/(Z)) controls product stereochemistry. | |

| β-Cyanoacrylate Esters | Mutant variants of OPR1 | Chiral Saturated β-Cyano Esters | Improved conversion and stereoselectivity through protein engineering. | |

| β-Cyanoacrylate Esters with varying ester group size | Ene-reductases | Chiral Saturated β-Cyano Esters | Ester moiety size influences the stereochemical outcome. |

Spectroscopic and Advanced Analytical Characterization of E 2 Cyanocinnamic Acid Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise molecular structure of (E)-2-Cyanocinnamic acid methyl ester by providing information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides unambiguous evidence for its structure through the chemical shifts, multiplicities, and integration of its proton signals. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the aromatic, vinylic, and methyl protons are clearly resolved. amazonaws.comnih.gov

The vinylic proton, attached to the β-carbon of the double bond, appears as a sharp singlet at approximately 8.27 ppm. nih.gov The singlet nature of this peak is due to the absence of adjacent protons for spin-spin coupling. The downfield shift is attributed to the deshielding effects of the conjugated system, including the phenyl ring, the cyano group, and the ester carbonyl. The protons of the phenyl group typically appear as a multiplet in the range of 7.42 to 8.06 ppm. nih.gov This multiplet integrates to five protons and is often split into two groups: a two-proton multiplet for the ortho protons and a three-proton multiplet for the meta and para protons. amazonaws.comnih.gov The methyl protons of the ester group give rise to a distinct singlet at around 3.94 ppm, integrating to three protons. nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 8.27 | Singlet (s) | 1H | Vinylic C-H | nih.gov |

| 7.88 - 8.06 | Multiplet (m) | 2H | Aromatic C-H (ortho) | amazonaws.comnih.gov |

| 7.42 - 7.60 | Multiplet (m) | 3H | Aromatic C-H (meta, para) | amazonaws.comnih.gov |

| 3.94 | Singlet (s) | 3H | Ester -OCH₃ | nih.gov |

The ¹³C NMR spectrum complements the ¹H NMR data, providing a complete carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum, typically recorded in CDCl₃, shows signals for the carbonyl, aromatic, vinylic, cyano, and methyl carbons. amazonaws.comnih.gov

The ester carbonyl carbon (C=O) is the most downfield signal, appearing around 163 ppm. amazonaws.com The vinylic carbon attached to the phenyl group (Cβ) resonates at approximately 155 ppm, while the cyano-substituted vinylic carbon (Cα) appears significantly upfield at about 102.5 ppm due to the electronic effects of the attached groups. nih.gov The carbon atom of the cyano group (C≡N) is observed around 115.4 ppm. nih.gov The aromatic carbons produce a series of signals between 129 and 134 ppm. amazonaws.com The ipso-carbon, to which the vinyl group is attached, is found at approximately 131.3 ppm. nih.gov Finally, the methyl carbon of the ester group gives a signal at about 53.4 ppm. nih.gov

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 162.94 | Ester Carbonyl (C=O) | nih.gov |

| 155.28 | Vinylic C-H (Cβ) | nih.gov |

| 133.38 | Aromatic C-H (para) | nih.gov |

| 131.33 | Aromatic C (ipso) | nih.gov |

| 131.06 | Aromatic C-H (ortho) | nih.gov |

| 129.25 | Aromatic C-H (meta) | nih.gov |

| 115.41 | Cyano (C≡N) | nih.gov |

| 102.47 | Vinylic C-CN (Cα) | nih.gov |

| 53.36 | Ester -OCH₃ | nih.gov |

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the bonding within the molecule based on the vibrations of its constituent atoms.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent bands are associated with the cyano, ester carbonyl, and carbon-carbon double bonds. A strong, sharp absorption band appears around 2200-2220 cm⁻¹ which is characteristic of the C≡N stretching vibration. The presence of an α,β-unsaturated ester is confirmed by a strong C=O stretching band observed at approximately 1720 cm⁻¹. The conjugation lowers the frequency from that of a typical saturated ester (1735-1750 cm⁻¹). Vibrations corresponding to the C=C double bonds of the aromatic ring and the acrylate (B77674) backbone are found in the 1450-1600 cm⁻¹ region. Additionally, the C-O stretches of the ester group typically produce strong bands in the 1000-1300 cm⁻¹ fingerprint region.

| Frequency (cm⁻¹) | Vibrational Mode | Description | Reference |

|---|---|---|---|

| ~2220 | C≡N Stretch | Strong, sharp absorption for the nitrile group. | |

| ~1720 | C=O Stretch | Strong absorption for the conjugated ester carbonyl. | |

| 1450 - 1600 | C=C Stretch | Multiple bands for aromatic and vinylic double bonds. | |

| 1000 - 1300 | C-O Stretch | Strong bands associated with the ester linkage. |

Mass Spectrometry for Molecular Identification and Compositional Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₉NO₂), the exact molecular weight is 187.0633 g/mol . epdf.pub

In electron ionization mass spectrometry (EI-MS), the compound typically exhibits a distinct molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 187. Key fragmentation pathways often involve the ester group. A prominent fragment ion is commonly observed at m/z 156, corresponding to the loss of the methoxy (B1213986) radical (·OCH₃) from the molecular ion. Another significant peak can be seen at m/z 128, resulting from the subsequent loss of a carbonyl group (CO) from the [M-OCH₃]⁺ fragment. The fragmentation of the phenyl and cyano groups can lead to further characteristic ions in the lower mass region. Electrospray ionization (ESI-MS) can also be used, which typically shows the protonated molecule [M+H]⁺ or other adducts depending on the solvent system. amazonaws.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of a wide range of molecules. semanticscholar.org While it is a powerful tool for large biomolecules, its application extends to smaller organic molecules, where it can provide rapid and sensitive molecular weight determination. In MALDI-TOF analysis, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. semanticscholar.org Derivatives of cinnamic acid, such as α-cyano-4-hydroxycinnamic acid (CHCA) and 4-chloro-α-cyanocinnamic acid (ClCCA), are commonly used as matrices. nih.govresearchgate.net These matrices facilitate the desorption and ionization of the analyte upon irradiation with a laser beam. nih.gov

For the analysis of this compound, a rationally designed matrix like ClCCA could offer superior performance due to its "cooler" nature, which minimizes fragmentation and enhances the signal of the intact molecular ion. nih.govresearchgate.net In a typical analysis, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the monoisotopic mass of this compound (C₁₁H₉NO₂) is 187.0633 Da, the primary ion observed would be at m/z 188.0711. chemspider.com The high resolution and mass accuracy of TOF analyzers allow for the unambiguous confirmation of the elemental composition. The technique's ability to provide clear molecular ion peaks with minimal fragmentation is a significant advantage for structural confirmation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. gcms.cz The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides detailed structural information based on its fragmentation pattern upon electron ionization (EI). jeol.com

In a typical GC-MS analysis, this compound would be introduced into the GC, where it would travel through a capillary column (e.g., a nonpolar polymethylsiloxane phase) and elute at a characteristic retention time. gcms.cznih.gov Upon entering the mass spectrometer, the molecule is subjected to EI (typically at 70 eV), causing it to fragment in a reproducible manner. nih.gov The resulting mass spectrum serves as a molecular fingerprint.

While a specific library spectrum for this exact compound is not detailed in the provided results, the fragmentation pattern can be predicted based on the known behavior of similar esters. libretexts.orgmiamioh.edu Key fragmentation pathways for esters often involve cleavage adjacent to the carbonyl group. libretexts.org Expected fragmentation ions for this compound (MW=187.198) could include:

Loss of the methoxy group (-OCH₃), leading to a fragment at m/z 156.

Loss of the carbomethoxy group (-COOCH₃), resulting in a fragment at m/z 128.

Cleavage related to the phenyl and cyano groups.

The molecular ion peak (M⁺) at m/z 187 would also be expected, although its intensity can be weak for some esters under EI conditions. jeol.com The combination of retention time and the unique fragmentation pattern allows for highly confident identification and purity assessment. scielo.br

| Technique | Expected Observation | Primary Ion (m/z) | Information Gained |

| MALDI-TOF-MS | Protonated molecular ion | [M+H]⁺ at 188.0711 | Accurate molecular weight, Elemental composition |

| GC-MS (EI) | Molecular ion and characteristic fragment ions | M⁺ at 187, Fragments (e.g., 156, 128) | Structural confirmation, Purity, Identification via spectral library |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive analytical technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. europa.eu It is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis, though it is also widely applied to compounds amenable to both techniques. americanpharmaceuticalreview.com For this compound, LC-MS provides a robust method for identification and quantification.

The analysis would typically employ a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid additive such as formic acid to improve ionization. europa.eulcms.cz The compound would be detected by the mass spectrometer following ionization, commonly using electrospray ionization (ESI) in positive mode. europa.eu

In positive ESI mode, this compound is expected to be detected primarily as the protonated molecule [M+H]⁺ at m/z 188.0711. Adducts with other cations present in the mobile phase, such as sodium [M+Na]⁺ (m/z 210.0531) or potassium [M+K]⁺ (m/z 226.0270), may also be observed. By coupling the LC to a tandem mass spectrometer (MS/MS), collision-induced dissociation (CID) can be performed on the precursor ion ([M+H]⁺) to generate specific product ions. nih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantitative analysis. researchgate.net For a related compound, methyl cinnamate (B1238496), the [M+H]⁺ precursor at m/z 163 yields a major product ion at m/z 131 after losing methanol. nih.gov A similar loss of methanol from protonated this compound (m/z 188) would be expected to produce a significant product ion at m/z 156.

| Ionization Mode | Precursor Ion (m/z) | Potential Adducts (m/z) | Expected MS/MS Fragment (m/z) |

| ESI Positive | [M+H]⁺ at 188.0711 | [M+Na]⁺ at 210.0531 | 156 ([M+H - CH₃OH]⁺) |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for determining the chemical purity of synthesized compounds. They are used to separate the target compound from starting materials, byproducts, isomers, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. epa.gov For this compound, a reversed-phase HPLC method is typically employed. researchgate.net This involves a nonpolar stationary phase (like C18) and a polar mobile phase, such as a gradient of water and acetonitrile or methanol. nih.gov Detection is commonly achieved using a UV-Vis detector, as the conjugated system of the cinnamate structure provides strong chromophores.

The method can effectively separate the (E)-isomer from the corresponding (Z)-isomer, as well as from precursors like benzaldehyde (B42025) and methyl cyanoacetate (B8463686). The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks. A well-developed HPLC method can achieve high resolution and sensitivity, allowing for the detection of impurities at very low levels. epa.gov

Regarding enantiomeric excess determination, it is important to note that this compound is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exist as a pair of enantiomers, and the concept of enantiomeric excess is not applicable to this compound. Chiral chromatography would be irrelevant for its analysis, which instead focuses on chemical and geometric isomer purity. researchgate.net

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% Formic Acid or TFA) |

| Detection | UV-Vis (at λmax of the compound) |

| Purpose | Chemical purity assessment, Separation of geometric isomers |

Gas Chromatography (GC)

Gas Chromatography (GC), typically with a Flame Ionization Detector (FID), is another powerful technique for assessing the purity of volatile compounds like this compound. iiste.org The high efficiency of modern capillary columns provides excellent resolution for separating closely related impurities. restek.com

In a GC purity analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. iiste.org The choice of stationary phase is critical; a mid-polar phase like a cyanopropyl-substituted polysiloxane or a polar phase like polyethylene (B3416737) glycol (wax-type) could provide good selectivity for separating the (E)- and (Z)-isomers and other potential impurities. gcms.czucdavis.edu The FID detector offers high sensitivity and a wide linear range for organic compounds. iiste.org The purity is calculated based on the relative peak areas in the resulting chromatogram, often using an internal standard for greater quantitative accuracy. chromatographyonline.com

The method's validation would include assessments of linearity, precision, accuracy, and robustness to ensure it is suitable for its intended purpose in quality control. iiste.org

Computational Chemistry and Theoretical Studies on E 2 Cyanocinnamic Acid Methyl Ester

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of (E)-2-Cyanocinnamic acid methyl ester at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and calculate various electronic properties. unibe.chnih.govmdpi.com

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov For conjugated systems like this compound, the HOMO and LUMO are typically delocalized across the π-system. The electron-withdrawing cyano (-CN) and methyl ester (-COOCH3) groups are expected to lower the energy of the LUMO, enhancing the molecule's electrophilic character.

Computational studies on related cinnamic acid derivatives provide insight into the typical values obtained from DFT calculations. These global reactivity descriptors help in quantifying the chemical behavior of the molecules.

| Parameter | Description | Typical Calculated Value (eV) for Cinnamate (B1238496) Derivatives |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.5 to -7.5 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 to -5.0 |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 |

| Electrophilicity Index (ω) | μ2 / 2η | 3.2 to 5.0 |

Note: The values presented are illustrative, based on DFT calculations for related cinnamic acid and ester derivatives, and serve to demonstrate the type of data generated. nih.govresearchgate.net

Molecular Orbital (MO) theory describes chemical bonds as the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. youtube.com When atomic orbitals overlap, they can combine constructively to form a lower-energy bonding molecular orbital or destructively to form a higher-energy anti-bonding molecular orbital. youtube.com Electrons fill these molecular orbitals starting from the lowest energy level. youtube.com

In this compound, the chemical bonds can be categorized into two main types based on MO theory:

Sigma (σ) Bonds: These are formed by the head-on overlap of atomic orbitals (like s-s, s-p, or p-p orbitals) and constitute the primary framework of the molecule. These bonds have electron density concentrated along the internuclear axis.

Pi (π) Bonds: These result from the side-by-side overlap of p-orbitals. In this molecule, the conjugated system—comprising the phenyl ring, the C=C double bond, the cyano group, and the carbonyl group of the ester—features an extensive network of π molecular orbitals delocalized above and below the plane of the molecule.

The HOMO of this molecule is expected to be a π-bonding orbital with significant electron density across the conjugated system. The LUMO is expected to be a π-anti-bonding orbital. Electronic transitions, such as the absorption of UV-Vis light, often involve the promotion of an electron from the HOMO to the LUMO (a π → π transition). libretexts.org

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating properties related to molecular vibrations and electronic transitions, theoretical spectra can be generated and compared with experimental results for validation.

FT-IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. After optimizing the molecular geometry to an energy minimum, a frequency calculation is performed. The resulting vibrational modes and their corresponding intensities can be used to generate a theoretical FT-IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. Studies on similar molecules, such as methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, have shown excellent agreement between experimental FT-IR spectra and those calculated using the B3LYP/6-311++G(d,p) level of theory. mdpi.com

| Vibrational Mode | Experimental Frequency (cm-1) for a related adduct | Calculated (DFT) Frequency (cm-1) for a related adduct |

|---|---|---|

| O-H Stretch | 3441 | 3450 |

| C-H Aromatic Stretch | 3070 | 3075 |

| C≡N Stretch | 2229 | 2235 |

| C=O Ester Stretch | 1712 | 1720 |

| C=C Alkene Stretch | 1635 | 1640 |

Note: This table presents an illustrative comparison for a structurally similar compound, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, to demonstrate the typical accuracy of DFT in predicting vibrational spectra. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. mdpi.com It calculates the energies of electronic transitions, primarily the HOMO→LUMO transition, which corresponds to the maximum absorption wavelength (λmax). These calculations can help identify the chromophores within a molecule and understand how structural modifications affect its color and photochemical properties. libretexts.orgmaterialsciencejournal.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including their preferred shapes and the pathways of chemical reactions.

This compound possesses several rotatable single bonds, leading to the possibility of multiple conformers (rotational isomers). Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers separating them.

A key computational technique for this is the construction of a Potential Energy Surface (PES). rsc.org By systematically rotating specific dihedral angles (e.g., the angle between the phenyl ring and the vinyl group, or the orientation of the methyl ester) and calculating the energy at each point, a map of the molecule's conformational energy landscape can be created. nih.govresearchgate.net The minima on this surface correspond to stable or metastable conformers, while the saddle points represent the transition states for interconversion between them. For molecules like this compound, a two-dimensional PES scan varying the key dihedral angles would reveal the lowest energy conformer and the flexibility of the molecule. rsc.org

The "(E)" designation in the name refers to the stereochemistry at the C=C double bond, indicating that the phenyl group and the methyl ester group are on opposite sides (entgegen). The other geometric isomer would be the (Z)-isomer (zusammen), which is typically less stable due to steric hindrance between these bulky groups.

Computational chemistry allows for the detailed simulation of reaction pathways, providing insights into reaction mechanisms that are often difficult to obtain experimentally. This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

The formation of this compound often occurs via the Knoevenagel condensation, where an aldehyde (benzaldehyde) reacts with a compound containing an active methylene (B1212753) group (methyl cyanoacetate). nih.govunifap.br The proposed mechanism involves the deprotonation of methyl cyanoacetate (B8463686) to form a carbanion, followed by nucleophilic attack on the aldehyde's carbonyl carbon, and subsequent dehydration. nih.gov

Computational methods can be used to model this entire pathway. Transition state search algorithms, such as the synchronous transit-guided quasi-Newton (QST2) method or optimization to a first-order saddle point, are employed to locate the precise geometry of the transition state. ucsb.edumarshall.edu A frequency calculation on the located TS structure must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. ucsb.edu Such simulations can confirm the proposed mechanism and provide quantitative data on the reaction's feasibility and kinetics. Automated tools that use chemical dynamics simulations can also be employed to explore complex potential energy surfaces and discover novel reaction pathways and transition states. researchgate.net

Reactivity and Reaction Mechanism Studies of E 2 Cyanocinnamic Acid Methyl Ester

Nucleophilic Addition Reactions

The core reactivity of (E)-2-Cyanocinnamic acid methyl ester is dominated by nucleophilic addition reactions, a consequence of the electron-withdrawing nature of the nitrile and ester functionalities. These groups polarize the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

Michael Acceptor Behavior and Reaction Scope

This compound functions as a classic Michael acceptor. In the Michael reaction, a nucleophile—termed a Michael donor—adds to an α,β-unsaturated carbonyl compound in a process known as conjugate or 1,4-addition. masterorganicchemistry.comwikipedia.org The driving force for this reaction is the formation of a stable carbon-carbon single bond at the expense of a weaker pi bond. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the β-carbon of the cyanocinnamate, which pushes the π-electrons through the conjugated system to the oxygen atom of the ester, forming a resonance-stabilized enolate intermediate. wikipedia.orgyoutube.com This intermediate is then protonated to yield the final 1,4-adduct. organicchemistrytutor.com

The scope of Michael donors that can react with acceptors like this compound is broad and includes:

Soft Carbon Nucleophiles: Stabilized enolates derived from malonates, β-ketoesters, and similar 1,3-dicarbonyl compounds are classic Michael donors. youtube.com

Organometallic Reagents: Dialkylcuprates (Gilman reagents) are known to be excellent for 1,4-addition reactions. masterorganicchemistry.com

Heteroatom Nucleophiles: Amines and thiols are also effective nucleophiles for conjugate additions. masterorganicchemistry.com

Derivatives of 2-cyanocinnamic acid are recognized for their acrylonitrile (B1666552) fragment, which acts as a potent Michael acceptor. researchgate.net

Enolate Generation and Subsequent Electrophilic Trapping

The nucleophilic conjugate addition to this compound inherently generates an enolate intermediate. wikipedia.org This transient species is a powerful nucleophile in its own right and can be trapped by an electrophile in a subsequent step, allowing for the formation of multiple new bonds and stereocenters in a single operation.

This tandem reaction sequence can be described as:

Conjugate Addition: A nucleophile (e.g., a dialkylzinc reagent) adds to the β-carbon of the cyanocinnamate, forming a metal enolate (e.g., a zinc enolate). beilstein-journals.orgnih.gov

Electrophilic Trapping: This newly formed enolate then reacts with an added electrophile (e.g., a carbocation source), resulting in a densely functionalized product. beilstein-journals.orgnih.gov

This strategy is a powerful tool in organic synthesis as it allows for the construction of complex molecular architectures from simpler starting materials. The reactivity and stability of the intermediate enolate are key factors in the success of these tandem reactions. nih.gov

Stereochemical Outcomes in Reactions Involving this compound

When nucleophilic addition to this compound creates new stereocenters, controlling the stereochemical outcome—the three-dimensional arrangement of the atoms—is a critical challenge. The fields of diastereoselective and enantioselective synthesis address this by using chiral catalysts or auxiliaries to favor the formation of one stereoisomer over others. researchgate.net

Diastereoselectivity and Enantioselectivity Control

Significant progress has been made in controlling the stereochemistry of conjugate additions to substrates similar to this compound. Asymmetric conjugate addition is a powerful method for creating carbon-carbon bonds and building enantioenriched molecular frameworks. researchgate.netlibretexts.org

Enantioselective Catalysis: Chiral catalysts are widely employed to achieve high enantioselectivity. These catalysts create a chiral environment around the substrate, forcing the nucleophile to attack from a specific face of the molecule.

Organocatalysis: Chiral organic molecules, such as derivatives of cinchona alkaloids or proline, can catalyze enantioselective Michael additions. researchgate.net

Metal-based Catalysis: Chiral complexes of metals like rhodium, copper, and zinc have been developed to catalyze these transformations with high efficiency and stereocontrol. researchgate.netlibretexts.orgrsc.org For example, the asymmetric hydrogenation of β-cyanocinnamic esters has been achieved with excellent enantioselectivities (up to 99% ee) using rhodium-based catalysts, providing a direct route to valuable chiral γ-aminobutyric acid (GABA) derivatives. rsc.org

The table below summarizes representative results from an asymmetric hydrogenation study on a related β-cyanocinnamic ester, demonstrating the effectiveness of chiral ligands in controlling enantioselectivity.

| Entry | Catalyst/Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 1 | Rh-ZhaoPhos | 100 | 95 | rsc.org |

| 2 | Rh-L1 (single H-bond donor) | 100 | 98 | rsc.org |

Diastereoselectivity: When both the nucleophile and the electrophile have existing stereocenters, or when the reaction creates two or more new stereocenters, diastereoselectivity becomes important. researchgate.net The relative orientation of these centers is influenced by steric and electronic interactions during the transition state. In intramolecular Michael reactions, for instance, high diastereoselectivity can often be achieved due to the cyclic nature of the transition state. nih.gov

Investigations of Reaction Pathways and Intermediates

Understanding the precise reaction pathway and the nature of intermediates is crucial for optimizing reaction conditions and designing new synthetic methods. Modern studies often combine experimental evidence with computational modeling to elucidate reaction mechanisms.

For conjugate addition reactions, the key intermediate is the enolate formed after the initial nucleophilic attack. wikipedia.org The structure, stability, and reactivity of this enolate determine the course of subsequent reactions. For instance, in tandem conjugate addition-electrophilic trapping sequences, the properties of the intermediate metal enolate are critical. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights. These studies can model the transition states of the reaction, helping to understand the origins of stereoselectivity (diastereoselectivity and enantioselectivity). nih.govresearchgate.net For example, DFT calculations have been used to understand the reactivity of zinc enolates derived from conjugate additions and to compare them with other metal enolates, shedding light on their behavior in subsequent reactions with electrophiles. nih.gov

Regioselectivity and Chemoselectivity in Chemical Transformations

Molecules with multiple functional groups, like this compound, present challenges of selectivity. A reagent could potentially react at different sites (regioselectivity) or with different functional groups (chemoselectivity).

Regioselectivity: The primary regiochemical question for this substrate is whether a nucleophile will undergo 1,4-conjugate addition or 1,2-direct addition to the carbonyl group. masterorganicchemistry.com

1,4-Addition (Conjugate Addition): Attack at the β-carbon. This is the characteristic reaction of Michael acceptors. organicchemistrytutor.com

1,2-Addition (Direct Addition): Attack at the carbonyl carbon of the ester group.

The outcome is largely determined by the nature of the nucleophile. "Soft," highly polarizable nucleophiles (like enolates, cuprates, and thiols) strongly favor 1,4-addition. masterorganicchemistry.com "Hard," less polarizable nucleophiles (like Grignard reagents or organolithium reagents) tend to favor 1,2-addition. masterorganicchemistry.comyoutube.com Given the structure of this compound, which is an excellent Michael acceptor, 1,4-addition is the overwhelmingly preferred pathway for most nucleophiles used in conjugate addition reactions. dalalinstitute.com

Chemoselectivity: This compound possesses three main reactive functional groups: the alkene, the ester, and the nitrile. Chemoselectivity refers to the preferential reaction of a reagent with one of these groups. For example, in catalytic hydrogenation, conditions can often be chosen to selectively reduce the carbon-carbon double bond without affecting the ester or nitrile groups. Conversely, harsh reducing agents like lithium aluminum hydride could potentially reduce the ester and/or nitrile groups. The specific reagents and reaction conditions dictate which functional group will react preferentially. For instance, the catalytic hydrogenation of β-cyanocinnamic esters selectively reduces the C=C double bond, leaving the cyano and ester groups intact to be used for further synthesis. rsc.org

Advanced Applications in Organic Synthesis and Materials Science

Role as Precursors in the Synthesis of Complex Organic Molecules

The reactivity of the double bond and the functional groups of (E)-2-Cyanocinnamic acid methyl ester allows for its transformation into various complex organic molecules, including non-canonical amino acids and their derivatives.

This compound serves as a strategic starting material for the synthesis of α-substituted phenylalanine derivatives. The synthesis of these unnatural amino acids is of great interest due to their role in developing therapeutics and tools for chemical biology. nih.govnih.gov A plausible synthetic route involves a multi-step transformation.

First, the carbon-carbon double bond of the cyanocinnamate can be selectively reduced. Following this, the nitrile group (C≡N) can be hydrolyzed to a carboxylic acid. This transformation is a common step in amino acid synthesis, such as in the Strecker synthesis where an α-amino nitrile is hydrolyzed to form an α-amino acid. libretexts.orglibretexts.org Subsequent chemical manipulations, including amination at the α-carbon, can lead to the final α-substituted phenylalanine structure. This approach allows for the introduction of diverse substituents, creating a library of valuable phenylalanine analogs.

The structural framework of this compound is particularly well-suited for the synthesis of both α-amino acid and γ-aminobutyric acid (GABA) analogs.

α-Amino Acid Analogs: By leveraging the α-cyano group, the compound can be transformed into α-amino acids. Methodologies like the amination of α-bromocarboxylic acids or the amidomalonate synthesis provide established pathways for creating the α-amino acid core structure. libretexts.orglibretexts.org The phenyl group from the cinnamate (B1238496) backbone ultimately forms the side chain of the resulting amino acid, analogous to phenylalanine.

γ-Aminobutyric Acid (GABA) Analogs: Furthermore, the compound is a valuable precursor for GABA analogs, which are crucial neuromodulators in the central nervous system. The synthesis involves the reduction of both the C=C double bond and the cyano (C≡N) group. The reduction of the nitrile yields a primary amine. This transformation effectively converts the α-cyano group into an aminomethyl group, leading directly to the core structure of a γ-amino acid. This synthetic strategy has been successfully applied to related β-cyanocinnamic esters to produce pharmaceutically important GABA derivatives.

Development of Chiral Building Blocks and Intermediates

The creation of enantiomerically pure compounds is critical in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. This compound is an excellent substrate for asymmetric synthesis, enabling the development of valuable chiral building blocks.

The key transformation is the asymmetric reduction or hydrogenation of the alkene C=C double bond. mdpi.com This reaction, when carried out with a chiral catalyst, can produce a specific stereoisomer with high enantiomeric excess (ee). Various highly effective chiral catalysts, often based on transition metals like rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, are employed for this purpose.

For instance, asymmetric hydrogenation of similar substrates has been shown to yield products with excellent enantioselectivity. This method provides access to chiral intermediates that can be further elaborated into a wide range of complex target molecules, including the enantiomerically pure GABA analogs mentioned previously. The ability to control the stereochemistry at the carbon backbone makes this compound a powerful tool in modern asymmetric synthesis.

| Precursor | Key Transformation | Resulting Chiral Product Class | Potential Applications |

| This compound | Asymmetric Hydrogenation | Chiral Cyano Esters | Intermediates for chiral drugs, GABA analogs |

| This compound | Asymmetric Reduction/Amination | Chiral α-Amino Acid Derivatives | Pharmaceutical development, peptide synthesis |

Applications in Materials Science

The electronic and photophysical properties of this compound, derived from its extended π-conjugated system, make it and its polymeric derivatives suitable for advanced applications in materials science.

Organic materials with significant non-linear optical (NLO) responses are crucial for applications in photonics and optoelectronics, including optical switches and frequency converters. mdpi.comajol.info The NLO properties of organic molecules often arise from a "push-pull" electronic structure, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated bridge.

This compound possesses the core structural features of an NLO chromophore. The phenyl group can act as part of the conjugated system, while the strongly electron-withdrawing cyano (-CN) and methyl ester (-COOCH₃) groups act as acceptor moieties. This intramolecular charge-transfer characteristic is a key requirement for a high first hyperpolarizability (β), a measure of the second-order NLO response. researchgate.net Theoretical and experimental studies on similar organic structures confirm that this type of molecular design can lead to significant NLO activity. nih.gov

Key Structural Features for NLO Properties:

π-Conjugated System: The phenyl ring connected to the C=C double bond allows for delocalization of π-electrons.

Electron-Withdrawing Groups (Acceptors): The cyano and ester groups pull electron density through the conjugated system.

Potential for Donor Groups: The phenyl ring can be substituted with electron-donating groups to enhance the "push-pull" character and magnify the NLO response.

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can cause discoloration, brittleness, and loss of mechanical integrity. nih.gov UV stabilizers are additives that protect materials from these damaging effects. phoenixplastics.com Compounds that strongly absorb UV light can dissipate the energy as heat, thus preventing it from breaking chemical bonds within the polymer matrix.

The cyanocinnamate structure is an excellent UV absorber. The extended conjugation in this compound allows it to absorb strongly in the UV region of the electromagnetic spectrum. utoronto.cashimadzu.com Polymers derived from cyanocinnamate monomers, known as poly(cyanocinnamate)s, exhibit very high absorbance in the mid-UV range. google.com This property makes them highly effective as intrinsic UV stabilizers. When incorporated into other polymer systems, either as an additive or co-polymerized into the polymer backbone, the cyanocinnamate moiety can provide robust protection against photodegradation. google.comarkat-usa.org

| Compound Class | Property | Mechanism | Application |

| Poly(cyanocinnamate)s | Strong UV Absorption | Excitation of π-electrons in the conjugated system, followed by non-radiative decay (heat dissipation). | UV stabilization of polymers, protective coatings, microelectronics. google.com |

Intermediates in Pharmaceutical and Agricultural Synthesis

This compound serves as a versatile intermediate in the synthesis of a variety of complex organic molecules, owing to its distinct structural features. The molecule contains an acrylonitrile (B1666552) fragment conjugated with a methyl ester group, rendering it an excellent Michael acceptor. researchgate.net This characteristic allows it to readily undergo conjugate addition reactions, a powerful method for forming carbon-carbon bonds under mild conditions. wikipedia.org The electrophilicity of the molecule is enhanced by the presence of the electron-withdrawing cyano group, making it a valuable building block for creating diverse molecular scaffolds for pharmaceutical and agricultural applications.

In pharmaceutical research, derivatives of 2-cyanocinnamic acid have demonstrated significant potential. For instance, various amide derivatives have been synthesized and investigated for their antitumor activities. researchgate.net Research has shown that the acrylonitrile portion of the molecule is crucial for its cytotoxic potential. researchgate.net By reacting this compound or its parent acid with different amines, researchers can generate libraries of novel compounds. One study detailed the synthesis of (2E)-2-cyano-N-[5-(R-benzyl)-1,3-thiazol-2-yl]-3-(R-phenyl)prop-2-enamides, which were subsequently tested for their anticancer properties. researchgate.net The findings from such studies help in understanding the structure-activity relationships, noting that the addition of bulky aryl substituents can be favorable for anticancer activity. researchgate.net

The reactivity of the α,β-unsaturated system in this compound also makes it a key precursor for the synthesis of various heterocyclic compounds, which are prevalent in many drug molecules. For example, the core structure can be utilized to construct pyrazole (B372694) and pyridine (B92270) derivatives, which are known to possess a wide range of biological activities. chim.it The synthesis of these heterocycles often involves cyclocondensation reactions where the cyano and ester groups, along with the activated double bond, participate in ring formation.

In the agricultural sector, derivatives of cinnamic acid are being explored for their potential as pesticides and plant growth regulators. While specific research on the agricultural applications of this compound is less documented than its pharmaceutical uses, the broader class of cinnamic acid esters has shown promise. For example, esters of (E)-Cinnamic acid have been investigated as alternatives to (E)-Cinnamaldehyde for use against the root-knot nematode Meloidogyne incognita. The ester forms are often more stable and may have more persistent effects in the soil. The versatile reactivity of the 2-cyano substituted ester allows for the introduction of various functional groups, which can be used to modulate the compound's efficacy, stability, and specificity as a potential agricultural agent.

The following table summarizes the role of the 2-cyanocinnamic acid scaffold as a synthetic intermediate.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of cinnamic acid derivatives, including (E)-2-Cyanocinnamic acid methyl ester, is increasingly focused on green and sustainable chemistry principles. Future research will likely prioritize the development of methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

One promising approach is the continued development of biocatalytic methods. The use of enzymes for the synthesis of carboxylic acids from nitriles offers a regioselective and environmentally friendly alternative to traditional chemical methods. newhavenpharma.com Further research in this area could lead to the discovery of novel enzymes or the engineering of existing ones to efficiently produce this compound and its derivatives.

The application of green solvents, such as acetonitrile (B52724) in Steglich esterification, is another area of active research. nist.gov Exploring other green solvents and solvent-free reaction conditions for the synthesis of cyanocinnamic acid esters will be a key focus. Additionally, the use of heterogeneous catalysts that can be easily recovered and reused will contribute to more sustainable manufacturing processes.

Catalytic methods, such as the Mizoroki-Heck cross-coupling reaction mediated by palladium N-heterocyclic carbene catalysts, offer an efficient route to cinnamic acids and their esters. researchgate.net Future work will likely focus on developing more active and stable catalysts that can operate under milder reaction conditions and with a broader substrate scope.

Exploration of Undiscovered Reactivity Profiles and Transformations

The reactivity of this compound is largely dictated by the presence of the electron-withdrawing cyano and ester groups, which activate the carbon-carbon double bond for nucleophilic attack. While Michael additions are a well-known reaction for this class of compounds, there is significant potential for exploring undiscovered reactivity profiles.

Future research could focus on asymmetric transformations, such as the rhodium-catalyzed asymmetric hydrogenation of the double bond, to produce chiral β-cyano esters with high enantioselectivity. researchgate.netmdpi.com These chiral building blocks are valuable for the synthesis of pharmaceuticals and other bioactive molecules.

The transformations of the cyano and ester functional groups also present opportunities for further investigation. While general methods for the conversion of nitriles and esters to other functional groups are known, exploring novel and selective transformations in the context of the cyanocinnamate scaffold could lead to the synthesis of new and interesting molecules. For instance, the development of new methods for the translocation of the cyano group could provide access to novel isomers with unique properties. researchgate.net

Furthermore, exploring cycloaddition reactions involving the activated double bond could lead to the synthesis of complex carbocyclic and heterocyclic frameworks. The unique electronic nature of this compound makes it an interesting substrate for such transformations.

Application of Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Insights

A deeper understanding of the structure, bonding, and reactivity of this compound can be achieved through the application of advanced spectroscopic and computational techniques. These tools are invaluable for elucidating reaction mechanisms and predicting the properties of new derivatives.

High-resolution rotational spectroscopy, for example, can provide detailed information about the conformational landscape and intramolecular interactions of the molecule. researchgate.net This information is crucial for understanding its physical and chemical properties.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for studying the electronic structure, reactivity, and spectroscopic properties of molecules. newhavenpharma.comwikipedia.org DFT calculations can be used to predict NMR and IR spectra, rationalize reaction outcomes, and guide the design of new experiments. For instance, DFT studies can provide insights into the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, which are key to understanding the molecule's reactivity. wikipedia.org

The combination of experimental spectroscopic data with computational modeling can provide a comprehensive picture of the molecule's behavior. For example, comparing experimental and DFT-calculated vibrational frequencies can aid in the assignment of complex IR spectra. newhavenpharma.com Mass spectrometry, particularly when combined with computational analysis, can provide detailed information about fragmentation patterns, aiding in structural elucidation. nist.govresearchgate.net

Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the vinylic proton, and the methyl ester protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the olefinic carbons, the nitrile carbon, the carbonyl carbon, and the methyl ester carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch, the C=O stretch of the ester, the C=C stretch of the alkene, and C-H stretches of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Rational Design and Synthesis of Derivatives with Tailored Properties

The versatile scaffold of this compound allows for the rational design and synthesis of derivatives with a wide range of tailored properties for specific applications. By systematically modifying the structure, it is possible to fine-tune the electronic, optical, and biological properties of the molecule.

Structure-activity relationship (SAR) studies are crucial in this regard. researchgate.netnih.gov By synthesizing a library of derivatives with different substituents on the phenyl ring and modifications to the ester and cyano groups, it is possible to identify the key structural features that govern a particular property. For example, the introduction of hydroxyl or methoxy (B1213986) groups on the phenyl ring can significantly impact the antioxidant and biological activity of cinnamic acid derivatives. researchgate.net

The synthesis of amide derivatives from the corresponding esters is a common strategy to modify the biological activity of cinnamic acids. researchgate.netrsc.org This approach can lead to compounds with enhanced antimicrobial or anticancer properties. Similarly, the ester group can be modified to alter the lipophilicity and pharmacokinetic properties of the molecule. researchgate.net

The development of silyl (B83357) derivatives of cyanocinnamic acid has been shown to enhance their anticancer activity by improving their cell proliferation inhibition properties. researchgate.netresearchgate.net This highlights the potential of introducing novel functional groups to tailor the biological properties of the parent compound.

Expanding the Scope of Applications in Emerging Technologies and Chemical Fields

The unique properties of this compound and its derivatives make them promising candidates for a variety of emerging technologies and chemical fields.

In materials science, cinnamic acid derivatives are being explored as building blocks for advanced polymers. researchgate.net The presence of the reactive double bond allows for polymerization, while the aromatic ring and other functional groups can be used to tune the properties of the resulting polymer. These polymers may find applications as biodegradable plastics, photoresists, or in drug delivery systems.

The fluorescent properties of some cyanocinnamic acid derivatives make them interesting for applications in optoelectronics. researchgate.net These compounds could potentially be used as organic light-emitting diodes (OLEDs), fluorescent probes, or in sensors. Further research into the photophysical properties of these molecules could lead to the development of new materials with tailored emission characteristics.

In the field of nanotechnology, cinnamic acid and its derivatives are being investigated for encapsulation in nanovehicles to improve their delivery and efficacy as anticancer agents. researchgate.net The development of targeted nanoparticles loaded with cyanocinnamic acid derivatives could lead to more effective and less toxic cancer therapies.

Furthermore, cyanocinnamic acid derivatives have found applications as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, a technique used for the analysis of large biomolecules. The development of new and improved matrices based on the cyanocinnamic acid scaffold could enhance the sensitivity and resolution of this important analytical technique.

Q & A

Q. How can gas chromatography (GC) be optimized for quantifying this compound in complex mixtures?

- Methodology : Use polar cyanosilicone capillary columns (e.g., SP-2560) to resolve geometric isomers. Derivatization is unnecessary due to the compound’s volatility. Calibrate with internal standards (e.g., methyl stearate) and maintain a temperature gradient of 50°C (2 min) to 240°C at 4°C/min. Detection via flame ionization (FID) or mass spectrometry (MS) ensures sensitivity .

- Data Interpretation : Compare retention times with authenticated standards. Address co-elution risks by spiking samples with known isomers and monitoring diagnostic ions (e.g., m/z 161 for cyanocinnamate fragmentation) .

Advanced Research Questions

Q. How do structural modifications (e.g., electron-withdrawing/donating substituents) influence the compound’s bioactivity in anti-inflammatory assays?